Ethyl 5-(chlorosulfonyl)-3-furoate
Overview
Description
Ethyl 5-(chlorosulfonyl)-3-furoate is an organosulfur compound that features a furan ring substituted with an ethyl ester and a chlorosulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(chlorosulfonyl)-3-furoate typically involves the chlorosulfonation of ethyl 3-furoate. This reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The reaction conditions generally include maintaining a low temperature to control the reactivity and prevent decomposition of the product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-(chlorosulfonyl)-3-furoate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The furan ring can undergo oxidation to form furan-2,5-dicarboxylic acid derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (amines, alcohols, thiols), solvents (dichloromethane, tetrahydrofuran), and bases (triethylamine).
Reduction Reactions: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran).
Oxidation Reactions: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).
Major Products:
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Derivatives: Formed by reaction with alcohols.
Sulfonothioate Derivatives: Formed by reaction with thiols.
Scientific Research Applications
Ethyl 5-(chlorosulfonyl)-3-furoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various sulfur-containing compounds and heterocycles.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for sulfonamide-based drugs.
Industry: Utilized in the production of polymers and materials with specific properties, such as enhanced thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of Ethyl 5-(chlorosulfonyl)-3-furoate involves its reactivity towards nucleophiles due to the presence of the electrophilic chlorosulfonyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The furan ring also contributes to the compound’s reactivity, allowing for further functionalization and modification.
Comparison with Similar Compounds
Ethyl 5-(chlorosulfonyl)-3-furoate can be compared with other similar compounds such as:
Ethyl 5-(chlorosulfonyl)-2-furoate: Similar structure but with the chlorosulfonyl group at a different position on the furan ring.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 5-(sulfonyl)-3-furoate: Similar structure but with a sulfonyl group instead of a chlorosulfonyl group.
Properties
IUPAC Name |
ethyl 5-chlorosulfonylfuran-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO5S/c1-2-12-7(9)5-3-6(13-4-5)14(8,10)11/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKOVVUPHAKDKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC(=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436047 | |
Record name | ethyl 5-(chlorosulfonyl)-3-furoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00436047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
256373-91-8 | |
Record name | ethyl 5-(chlorosulfonyl)-3-furoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00436047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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